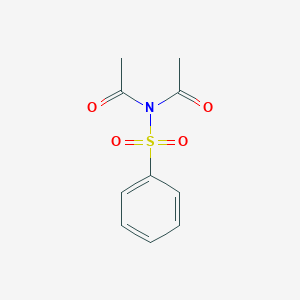silane CAS No. 85807-86-9](/img/structure/B14388309.png)
[4-(Benzenesulfonyl)but-3-en-1-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzenesulfonyl)but-3-en-1-ylsilane: is an organosilicon compound that features a benzenesulfonyl group attached to a butenyl chain, which is further bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzenesulfonyl)but-3-en-1-ylsilane typically involves the reaction of a benzenesulfonyl chloride with a butenylsilane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the production of 4-(Benzenesulfonyl)but-3-en-1-ylsilane may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reacting, and purifying the compounds can enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The benzenesulfonyl group can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: The compound can be reduced to form various silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.
Biology and Medicine:
Drug Delivery: The compound’s unique structure allows it to be used in the development of drug delivery systems, improving the solubility and bioavailability of pharmaceuticals.
Bioconjugation: It can be used to modify biomolecules, facilitating their detection and analysis in biological systems.
Industry:
Coatings: The compound can be used in the formulation of coatings to enhance their durability and resistance to environmental factors.
Adhesives: It can be incorporated into adhesive formulations to improve their bonding strength and flexibility.
Mecanismo De Acción
The mechanism by which 4-(Benzenesulfonyl)but-3-en-1-ylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The benzenesulfonyl group can act as an electron-withdrawing group, stabilizing reaction intermediates and facilitating nucleophilic attacks. The trimethylsilyl group can be easily removed or substituted, allowing for further functionalization of the compound.
Comparación Con Compuestos Similares
- 4-(Benzenesulfonyl)but-3-en-1-ylsilane
- 4-(Benzenesulfonyl)but-3-en-1-ylsilane
Uniqueness: Compared to similar compounds, 4-(Benzenesulfonyl)but-3-en-1-ylsilane offers a unique combination of stability and reactivity. The presence of the trimethylsilyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the benzenesulfonyl group enhances the compound’s ability to participate in various transformations, making it a versatile reagent in synthetic chemistry.
Propiedades
Número CAS |
85807-86-9 |
|---|---|
Fórmula molecular |
C13H20O2SSi |
Peso molecular |
268.45 g/mol |
Nombre IUPAC |
4-(benzenesulfonyl)but-3-enyl-trimethylsilane |
InChI |
InChI=1S/C13H20O2SSi/c1-17(2,3)12-8-7-11-16(14,15)13-9-5-4-6-10-13/h4-7,9-11H,8,12H2,1-3H3 |
Clave InChI |
RZKRNSBXJOSMTL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCC=CS(=O)(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


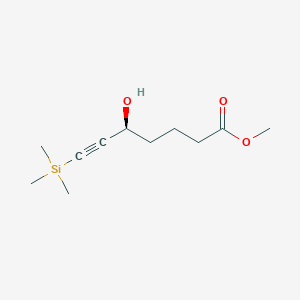
![N'-[4-(6-Oxo-3-phenylpyridazin-1(6H)-yl)butyl]-N,N-diphenylurea](/img/structure/B14388238.png)

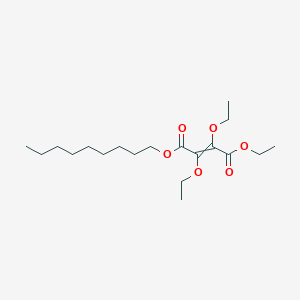
![2-Hydroxy-N-(2-nitrophenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14388260.png)

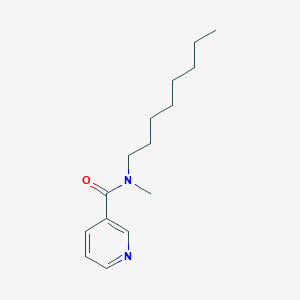
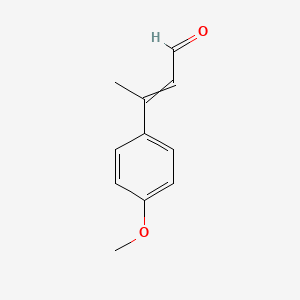
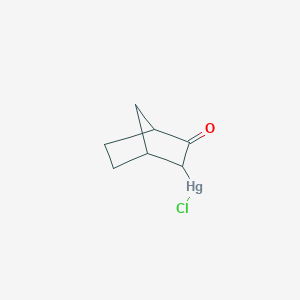
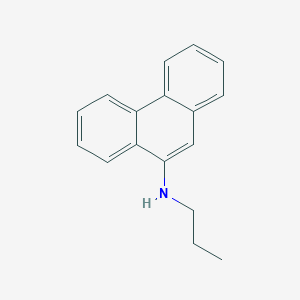
![2-[5-chloro-N-(2-ethoxycarbonyloxyethyl)-2-methoxy-4-[(5-nitro-1,3-thiazol-2-yl)diazenyl]anilino]ethyl ethyl carbonate](/img/structure/B14388297.png)
![1-{[2-(4-Bromophenyl)-3-phenyloxiran-2-yl]methyl}-1H-imidazole](/img/structure/B14388299.png)
